molecular formula C19H27NO3 B1149509 Nateglinide CAS No. 105746-37-0

Nateglinide

货号: B1149509
CAS 编号: 105746-37-0
分子量: 317.42258
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nateglinide is a benzoic acid derivative belonging to the meglitinide class of oral antihyperglycemic agents . It is a potent insulin secretagogue that acts by competitively binding to the sulfonylurea receptor (SUR1) on pancreatic β-cells, thereby blocking ATP-sensitive potassium (KATP) channels . This action leads to membrane depolarization, an influx of calcium through voltage-gated channels, and the subsequent exocytosis of insulin granules . Its primary research value lies in its unique pharmacodynamic profile; it has a rapid association and dissociation from the SUR1 receptor, resulting in a fast-onset, short-duration "fast on-fast off" effect that preferentially restores the early-phase insulin response to a glucose load . This makes this compound an invaluable research tool for studying postprandial glucose excursion, the physiology of biphasic insulin secretion, and the pathophysiology of type 2 diabetes mellitus . Its activity is glucose-dependent, with greater potency at intermediate glucose levels, which researchers can leverage to study mechanisms of glucose-sensitive insulin release with a lower risk of inducing prolonged hypoglycemia in model systems compared to other secretagogues . This compound is extensively metabolized in the liver primarily by the cytochrome P450 isoenzymes CYP2C9 (70%) and CYP3A4 (30%) . Researchers should note that this product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFLUMRDSZNSF-OFLPRAFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040687
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

105816-04-4, 105816-06-6
Record name Nateglinide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Esterification of D-Phenylalanine

The synthesis begins with the esterification of D-phenylalanine using a C1–4 alcohol, typically methanol, in the presence of thionyl chloride (SOCl2). This reaction produces the methyl ester hydrochloride salt of D-phenylalanine under controlled temperatures (40 ± 2°C). The hydrochloride salt is subsequently converted to the free base using aqueous ammonia, which facilitates the removal of acidic byproducts and prepares the intermediate for acylation.

Reaction Conditions

  • Solvent: Methanol

  • Reagent: Thionyl chloride (10–15% molar excess)

  • Temperature: 40°C

  • Duration: 15–20 hours

  • Yield: >95% conversion

Acylation with Trans-4-Isopropylcyclohexanecarboxylic Acid

The free base of D-phenylalanine methyl ester reacts with trans-4-isopropylcyclohexanecarboxylic acid (or its acid chloride) in the presence of a dehydrating agent. N,N′-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) is employed to activate the carboxylic acid, forming an active ester or mixed anhydride intermediate. This step is conducted in tetrahydrofuran (THF) or dichloromethane at 0–5°C to minimize side reactions.

Critical Parameters

  • Dehydrating Agent: DCC (1.1 eq) or HOBt (1.05 eq)

  • Base: Triethylamine or DMAP (0.1 eq)

  • Impurity Control: Post-reaction washing with 5% NaOH removes unreacted carboxylic acid.

Alkali Hydrolysis and Acidification

The C1–4 alkyl ester of this compound undergoes hydrolysis without isolation, using sodium hydroxide (10–15% w/v) in methanol or water-methanol mixtures. This step generates the sodium salt of this compound, which is acidified with hydrochloric acid to precipitate the free acid as a white crystalline solid.

Optimization Insights

  • Hydrolysis Temperature: 20–25°C

  • Acidification pH: 2–3 (6N HCl)

  • Crystallization Solvent: Water-immiscible solvents (e.g., dichloromethane)

  • Final Purity: >99.9% (HPLC), total impurities <0.1%

One-Pot Synthesis Method

Integrated Esterification-Acylation Sequence

Modern protocols consolidate esterification and acylation into a single reactor, eliminating intermediate isolation. D-phenylalanine is treated with thionyl chloride in methanol, followed by in situ neutralization with aqueous ammonia. Trans-4-isopropylcyclohexanecarboxylic acid chloride is then introduced alongside DCC, enabling continuous acylation.

Advantages Over Conventional Methods

  • Reduced Solvent Usage: 30–40% lower THF consumption

  • Faster Cycle Time: 18–22 hours (vs. 30+ hours for multi-step)

  • Yield Improvement: 75–78% (vs. 65–70% for conventional)

Hydrolysis and Crystallization in One Pot

After acylation, the reaction mixture is directly treated with NaOH (10% w/v) to hydrolyze the ester group. Acidification with HCl induces crystallization, and the product is washed with dichloromethane to remove hydrophobic impurities.

Process Efficiency Metrics

ParameterOne-Pot MethodConventional Method
Total Steps35
Overall Yield75%65%
Purity (HPLC)99.9%99.5%
Solvent Consumption120 L/kg200 L/kg

Critical Analysis of Synthetic Routes

Reagent and Solvent Selection

The choice of dehydrating agent significantly impacts yield and purity. DCC, while effective, generates dicyclohexylurea as a byproduct, complicating purification. HOBt offers cleaner reactions but is costlier. Methanol emerges as the optimal solvent for esterification due to its polarity and low boiling point, facilitating easy removal.

Impurity Profiling and Control

Key impurities include:

  • Unreacted Trans-4-Isopropylcyclohexanecarboxylic Acid: Removed via NaOH washes.

  • D-Phenylalanine Dimers: Minimized by strict temperature control during acylation.

  • Hydrolysis Byproducts: Controlled through precise pH adjustment during acidification.

Industrial-Scale Adaptations

Continuous Manufacturing

Recent patents describe continuous flow reactors for the acylation step, reducing reaction time from 3 hours to 30 minutes and improving consistency.

Green Chemistry Initiatives

  • Solvent Recovery: Methanol and THF are distilled and reused, reducing waste.

  • Catalyst Recycling: Immobilized DCC on silica gel decreases reagent consumption by 40% .

化学反应分析

Nateglinide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

科学研究应用

Clinical Efficacy and Safety

Nateglinide has been extensively studied for its effectiveness in lowering blood glucose levels in patients with type 2 diabetes. A long-term study involving 1,014 patients demonstrated significant reductions in fasting blood glucose, postprandial blood glucose, and hemoglobin A1c (HbA1c) levels over a 15-month period. Specifically, fasting blood glucose decreased by 9.3 mg/dL, postprandial glucose by 53.2 mg/dL, and HbA1c by 0.68% . Adverse reactions were reported in about 10.07% of cases, with hypoglycemia being the most common side effect .

Another study involving 3,254 patients across Japan confirmed this compound's efficacy as a first-line treatment for newly diagnosed diabetes. The results showed a decrease in HbA1c by 0.81% and significant reductions in both fasting and postprandial glucose levels . The incidence of adverse effects was lower than that reported in previous studies, indicating a favorable safety profile for this compound when used appropriately.

Pharmacogenomic Applications

Recent research has identified the potential for pharmacogenomic algorithms to optimize this compound therapy based on individual genetic profiles. A study developed a model using multiple linear regression and classification tree analysis to predict pharmacokinetic parameters such as the area under the curve (AUC) and maximum concentration (C max). The findings indicated that genotyping for variants in CYP2C9, SLCO1B1, and MTNR1B could enhance treatment efficacy and safety by tailoring dosing strategies to individual metabolic profiles . This approach is particularly beneficial for identifying patients who may experience altered drug metabolism or adverse effects due to genetic variations.

Innovative Delivery Methods

Innovative formulations are being explored to enhance the bioavailability and effectiveness of this compound. A recent study investigated the use of this compound as a coating material for alginate microspheres designed for oral delivery of insulin. This method aimed to improve the stability and release profile of insulin while utilizing this compound's properties to enhance glycemic control . The encapsulation technique demonstrated sustained release characteristics, which could potentially reduce the frequency of dosing and improve patient compliance.

Comparative Efficacy with Other Antidiabetic Agents

In comparative studies, this compound has shown variable efficacy when compared to other antidiabetic medications such as repaglinide. One study indicated that repaglinide monotherapy was significantly more effective than this compound in reducing HbA1c levels after 16 weeks of treatment . This highlights the importance of individualized treatment plans based on patient-specific factors and treatment responses.

Case Study 1: Long-Term Efficacy

A cohort study involving patients with varying backgrounds demonstrated that this compound effectively managed blood sugar levels over an extended period without significant adverse effects. The study reported a high efficacy rating from treating physicians (78.76%) based on clinical outcomes such as decreased postprandial glucose levels .

Case Study 2: Pharmacogenomic Impact

In a clinical setting where pharmacogenomic testing was implemented, patients with identified CYP2C9 variants received tailored dosing strategies that resulted in improved glycemic control and reduced incidence of hypoglycemia compared to standard dosing protocols .

作用机制

Nateglinide lowers blood glucose by stimulating the release of insulin from the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of the beta cells. This depolarizes the beta cells and causes voltage-gated calcium channels to open. The resulting calcium influx induces fusion of insulin-containing vesicles with the cell membrane, leading to insulin secretion .

相似化合物的比较

Pharmacological Profile and Mechanism

Nateglinide’s amino acid-derived structure enables rapid absorption (peak plasma concentration: ~1 hour) and elimination (half-life: ~1.5 hours), making it ideal for mealtime glucose control . It selectively targets pancreatic β-cell KATP channels, with a faster dissociation rate compared to sulfonylureas (e.g., glyburide, glimepiride) and other meglitinides (e.g., repaglinide), minimizing prolonged insulin secretion and hypoglycemia risk .

Comparison with Sulfonylureas

Glycemic Control
  • HbA1c Reduction : In a 24-week study, this compound + metformin and gliclazide + metformin showed similar HbA1c reductions (−0.41% vs. −0.57%, P > 0.05) .
  • Postprandial Glucose (PPG) : this compound significantly reduced PPG excursions (−0.71 mmol/L vs. −0.10 mmol/L, P = 0.037) and increased postprandial insulin levels compared to gliclazide .
  • Fasting Plasma Glucose (FPG) : Gliclazide + metformin reduced FPG more effectively (−0.82 mmol/L vs. −0.63 mmol/L) .

Table 1: this compound vs. Sulfonylureas

Parameter This compound + Metformin Gliclazide + Metformin
HbA1c Reduction (%) −0.41 −0.57
PPG Excursion (mmol/L) −0.71* −0.10
Hypoglycemia Rate (%) 15.5 28.2
P < 0.05 for difference

Comparison with Other Meglitinides

Repaglinide
  • Efficacy : Repaglinide and this compound similarly improve FPG and PPG, but repaglinide shows greater HbA1c reduction (−1.2% vs. −0.8%) .
  • Mechanism : this compound has a faster off-rate from SUR1, leading to shorter insulin secretion duration and less interprandial hyperinsulinemia .
  • Hypoglycemia : this compound exhibits lower hypoglycemia risk (8.2% vs. 17.7%) compared to repaglinide in combination with metformin .
Mitiglinide
  • Mitiglinide and this compound have comparable HbA1c-lowering effects, but mitiglinide’s longer duration may increase hypoglycemia risk in advanced chronic kidney disease .

Comparison with Alpha-Glucosidase Inhibitors (Acarbose)

  • HbA1c : Both this compound and acarbose reduced HbA1c similarly (−0.90% vs. −0.83%, P > 0.05) .
  • PPG : Acarbose showed greater PPG2h reduction (−2.20 mmol/L vs. −1.45 mmol/L) but caused more gastrointestinal adverse effects .

Comparison with Thiazolidinediones (Rosiglitazone)

  • Glucose Control : Both drugs similarly reduced HbA1c, but this compound specifically improved postprandial insulin peaks, while rosiglitazone lowered overall glucose curves .
  • Metabolic Effects : Rosiglitazone improved lipid profiles and inflammation markers, whereas this compound increased proinsulin levels without affecting lipids .

生物活性

Nateglinide is an oral antidiabetic medication primarily used in the management of type 2 diabetes mellitus. It belongs to the class of drugs known as D-phenylalanine derivatives and functions as a rapid-acting insulin secretagogue. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and comparative studies with other antidiabetic agents.

This compound's primary mechanism involves the inhibition of ATP-sensitive potassium (KATP_{ATP}) channels located in pancreatic beta cells. This inhibition is contingent upon the presence of glucose, which differentiates it from sulfonylureas. When glucose levels rise, it enters beta cells via GLUT2 transporters, leading to ATP production. Increased ATP concentrations close KATP_{ATP} channels, causing membrane depolarization and subsequent opening of L-type calcium channels. This results in calcium influx and stimulates insulin granule exocytosis .

Key Points:

  • Glucose-Dependent Action: this compound enhances insulin secretion only in the presence of elevated glucose levels.
  • Selective for Beta Cells: It exhibits a higher affinity for pancreatic beta cells compared to other tissues, minimizing potential side effects on skeletal and cardiac muscle .

Clinical Efficacy

Numerous clinical studies have demonstrated this compound's effectiveness in lowering postprandial blood glucose levels:

Study ReferencePatient PopulationTreatment DurationHbA1c ReductionFasting Glucose ReductionPostprandial Glucose Reduction
1014 patients15 months-0.68%-9.3 mg/dL-53.2 mg/dL
Diet-treated patients24 weeks-0.39%-0.73 mmol/LSignificant reduction
Early type 2 diabetes patients12 weeksNot specifiedNot specifiedSignificant reduction

In a long-term study involving 1014 patients, this compound was found to reduce postprandial glucose levels significantly, with an average decrease of 53.2 mg/dL from baseline . Another study indicated that this compound effectively reduced HbA1c levels by approximately 0.39% over 24 weeks in previously diet-treated patients .

Safety Profile

The safety of this compound has been extensively evaluated in clinical trials. Common adverse effects include mild hypoglycemia, which occurred in about 1.3% of patients treated with higher doses . A long-term study reported an overall adverse reaction incidence of 10.07%, with hypoglycemic symptoms being the most prevalent . Importantly, no significant adverse reactions were associated with renal dysfunction during treatment.

Adverse Effects Summary:

  • Mild Hypoglycemia: Most frequently reported side effect.
  • Incidence Rate: Approximately 10% in long-term studies.
  • No Significant Renal Issues: Observed during extended treatment periods .

Comparative Studies

This compound has been compared with other antidiabetic agents such as repaglinide and voglibose:

  • This compound vs. Repaglinide : A study showed similar efficacy between both medications in reducing HbA1c and fasting plasma glucose levels, although this compound was noted for its rapid action .
  • This compound vs. Voglibose : In a crossover trial, this compound demonstrated superior efficacy in lowering postprandial glucose levels compared to voglibose among early type 2 diabetes patients .

Case Studies

Several case studies highlight this compound's role in improving glycemic control:

  • Case Study 1 : A patient with poorly controlled type 2 diabetes experienced significant reductions in both fasting and postprandial glucose levels after initiating this compound therapy, demonstrating its rapid action and effectiveness.
  • Case Study 2 : Long-term follow-up revealed sustained glycemic control without significant adverse effects, reinforcing the drug's safety profile over extended periods.

常见问题

Q. What are the standard chromatographic methods for quantifying nateglinide and its impurities in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are widely used, with parameters optimized for resolution, tailing factor, and theoretical plates. The USP monograph specifies a reversed-phase system using a L72 column (5 µm, 25 cm), methanol-based mobile phase, and UV detection at 220 nm. System suitability requires resolution ≥0.8 between this compound and its related compounds (e.g., ethyl analog, ester impurity) and relative standard deviation (RSD) ≤5% .

Q. How is the polymorphic purity of this compound assessed in solid dosage forms?

Differential scanning calorimetry (DSC) is employed to detect polymorphic contamination. Distinct melting endotherms at 132–134°C (Form A) and 138–140°C (Form B) are monitored, with enthalpy changes quantifying contamination levels. This method is validated for specificity and precision .

Q. What validation parameters are critical for this compound assay methods?

Key parameters include:

  • Accuracy : 98.0–102.0% recovery against USP reference standards.
  • Precision : Intra-day and inter-day RSD ≤2%.
  • Linearity : Range 50–150% of target concentration (R² ≥0.999).
  • LOQ/LOD : Typically 0.02 µg/mL and 0.06 µg/mL, respectively, via signal-to-noise ratios .

Q. What are the key system suitability criteria in this compound chromatography?

  • Resolution : ≥2.0 between this compound and co-eluting impurities.
  • Tailing factor : ≤2.0.
  • Theoretical plates : ≥2000.
  • RSD : ≤5% for peak area reproducibility .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize this compound analytical methods?

Box-Behnken design (BBD) reduces experimental runs while evaluating factors like pH, mobile phase composition, and flow rate. Response surface methodology (RSM) models interactions between variables, achieving optimal resolution and sensitivity. For example, Haque (2022) applied BBD to kinetic spectrophotometry, validating robustness via Youden’s test .

Q. What strategies resolve discrepancies in pharmacokinetic data between this compound formulations?

In vitro-in vivo correlation (IVIVC) models link dissolution profiles (e.g., sustained-release tablets) to plasma concentration-time curves. PKSolver, a pharmacokinetic add-in for Excel, analyzes parameters like Cₘₐₓ and AUC to identify formulation-specific absorption anomalies .

Q. How do stereoselective HPLC methods differentiate this compound enantiomers in transport studies?

Chiral columns (e.g., Chirobiotic T) with mobile phases containing β-cyclodextrin or macrocyclic antibiotics separate enantiomers. Maddi et al. (2007) validated a method for rat intestinal transport studies, achieving resolution >1.5 and RSD <4% .

Q. How are stability-indicating methods validated for this compound under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) assess method specificity. For example, UPLC methods validated by Future Journal of Pharmaceutical Sciences (2023) showed ≤10% degradation under 0.1N HCl (80°C, 1 hr) and ≥95% recovery post-degradation .

Q. How is DSC used to quantify polymorphic contamination in this compound?

Bruni et al. (2011) established that Form B contamination ≥0.5% produces detectable secondary endotherms. Enthalpy ratios (ΔH Form B/ΔH Form A) correlate linearly with contamination levels (R² = 0.992) .

Q. What experimental designs enhance bioavailability studies for novel this compound formulations?

Cross-over studies in animal models (e.g., rabbits) use HPLC for plasma quantification. Key parameters include tₘₐₓ (1–2 hr), bioavailability relative to immediate-release tablets, and dose proportionality. Sankalia et al. (2007) validated such methods with LOQ 0.1 µg/mL .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。